![molecular formula C25H17BO2 B3102673 硼酸,B-9,9'-螺二并[9H-芴]-3-基- CAS No. 1421789-04-9](/img/structure/B3102673.png)

硼酸,B-9,9'-螺二并[9H-芴]-3-基-

描述

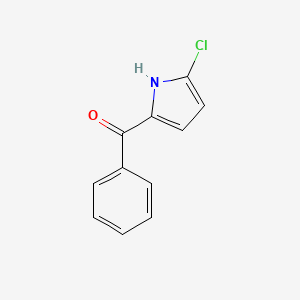

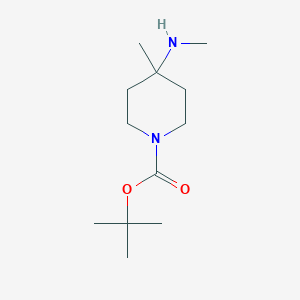

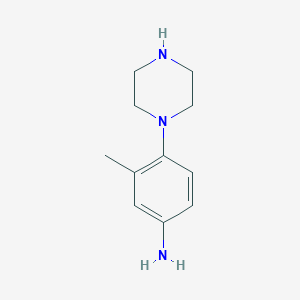

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a chemical compound with the molecular formula C25H17BO2 . It is also known by other names such as “9,9’-spirobi fluoren-2-ylboronic acid”, “9,9’-spirobi 9h-fluorene-2-boronic acid”, and “b-9,9’-spirobi 9h-fluoren-2’-yl-boronic acid” among others . It is a useful reactant in the preparation of organic electroluminescence material for the purpose to be used as OLED .

Molecular Structure Analysis

The molecular structure of “Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is represented by the SMILES notation: OB(O)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 . The molecular weight is 360.22 g/mol .Physical And Chemical Properties Analysis

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is a white crystalline powder . It has a predicted boiling point of 588.4±60.0 °C and a density of 1.37 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

有机太阳能电池

合成了一种结构上非平面的分子,其具有 9,9'-螺二并[9H-芴] (SBF) 核心和四个苝二亚酰亚胺 (PDIs),显示出与 PCBM 相似的低 LUMO 能级,但在 450-550 nm 范围内具有增强的光吸收。该化合物作为体异质结太阳能电池中的电子受体表现出高性能,实现 5.34% 的功率转换效率,这突出了三维 PDI 衍生物在有机光伏中的潜力 (Yi 等,2016)。

对映选择性识别

开发了以 3,6-二噻吩-2-基-9H-咔唑为荧光团的手性荧光双硼酸传感器,展示了在酸性 pH 值下对羟基酸(如扁桃酸)进行对映选择性识别的能力。这一开发对于设计新型 d-PET 荧光传感器以对映选择性识别 α-羟基酸具有重要意义,表明了噻吩掺入硼酸传感器在分子传感应用中的潜力 (Wu 等,2011)。

糖类的荧光探针

评估了四种含有硼酸基团的芪衍生物的光谱性质,证明了这些化合物作为葡萄糖和其他糖类的比例荧光探针的潜力。该研究突出了将给电子或吸电子基团与硼酸基团相结合在开发新的糖类检测探针中的作用,这对于生物医学和分析应用至关重要 (Dicesare 和 Lakowicz,2001)。

传感的复用探针

开发了硼氮共掺杂碳点 (B, N-CDs) 用于对硝基苯酚 (p-NP) 和 Fe(III) 离子的荧光检测,表现出高量子产率和生物相容性。这些发现表明 B, N-CDs 作为多功能探针在环境监测和生物医学应用中的潜力,能够检测低浓度的有毒化合物和离子 (Tummala 等,2021)。

安全和危害

“Boronic acid, B-9,9’-spirobi[9H-fluoren]-3-yl-” is classified as a GHS07 substance, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If skin irritation occurs or eye irritation persists, seek medical advice .

作用机制

Target of Action

It’s known that this compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It’s also used in the synthesis of spirobifluorene based conjugated microporous polymers .

Mode of Action

The compound is used as a hole transporting material in the fabrication of perovskite solar cells . It’s also used in the development of a new thermally activated delayed fluorescence (TADF) emitter . The introduction of a 9,9’-spiro-bifluorene group to the C3 position of carbazole results in a more delocalized highest occupied molecular orbital (HOMO) than carbazole itself .

Biochemical Pathways

Its use in the synthesis of spirobifluorene based conjugated microporous polymers suggests its involvement in polymer synthesis pathways .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents and slightly soluble in water , which may influence its bioavailability.

Result of Action

The compound’s action results in the creation of materials with high glass-transition temperature, excellent thermal stability, and easy color tunability through the introduction of low band gap co-monomers . In the context of OLEDs, the compound has led to a maximum external quantum efficiency (EQE) of 10.59% .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-3-ylboronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . The compound’s solubility in common organic solvents and slight solubility in water also suggest that the solvent environment can significantly impact its action.

属性

IUPAC Name |

9,9'-spirobi[fluorene]-3-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BO2/c27-26(28)16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUYDKNCVPJOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C62)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)

![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)